REACTION_CXSMILES
|
[O-:1][Cr:2]([O:5][Cr]([O-])(=O)=O)(=[O:4])=[O:3].[Na+:10].[Na+].ClCl>[V]>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Cr:2]([O-:5])([O-:4])(=[O:3])=[O:1].[Na+:10].[Na+:10] |f:0.1.2,5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[V]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
comprises concentrating a sodium chromate liquor
|
Type
|
CUSTOM
|
Details
|
obtained from chrome-bearing minerals
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |